REACTION_CXSMILES
|
[CH3:1][C:2]1OC=[C:4]([C:7]([O:9]C)=O)[CH:3]=1.[OH2:11].[NH2:12][NH2:13].[CH2:14](O)C>>[CH3:14][C:1]1[O:11][C:4]([C:7]([NH:12][NH2:13])=[O:9])=[CH:3][CH:2]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC(=CO1)C(=O)OC
|
Name
|
|
Quantity
|
0.093 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.275 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Type
|
CUSTOM
|
Details
|
the solution was stirred under argon
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
reflux for 18 hours
|
Duration
|
18 h
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
the solution was further stirred under argon
|
Type
|
TEMPERATURE
|
Details
|
reflux for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The solvent was then evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield the product in 0.341 g
|
Name
|
|
Type
|
|
Smiles
|
CC1=CC=C(O1)C(=O)NN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |